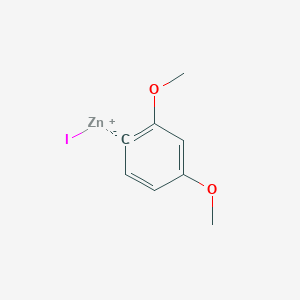
3-Fluorophenethylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorophenethylzinc bromide is an organozinc compound with the chemical formula C8H8BrFZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of both fluorine and bromine atoms, which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophenethylzinc bromide can be synthesized through the reaction of 3-fluorophenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of activated zinc to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenethylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction conditions often involve the use of a polar aprotic solvent like THF and a catalyst such as palladium.
Coupling Reactions: Reagents such as palladium or nickel catalysts are used under inert atmosphere conditions to facilitate the coupling process.
Major Products Formed:
Nucleophilic Substitution: The major products are typically substituted aromatic compounds.
Coupling Reactions: The major products are biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Fluorophenethylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as the synthesis of labeled compounds for tracing studies.
Medicine: It is involved in the development of new drug candidates through its role in the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the other reactants involved. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds through nucleophilic attack .
Comparison with Similar Compounds
3-Fluorophenethyl bromide: Similar in structure but lacks the zinc component, making it less reactive in certain coupling reactions.
Phenethylzinc bromide: Lacks the fluorine atom, which can affect the reactivity and selectivity of the compound in certain reactions.
Uniqueness: 3-Fluorophenethylzinc bromide is unique due to the presence of both fluorine and zinc atoms, which enhance its reactivity and versatility in organic synthesis. The fluorine atom can influence the electronic properties of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
bromozinc(1+);1-ethyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFUJFBQIZFOLD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)




